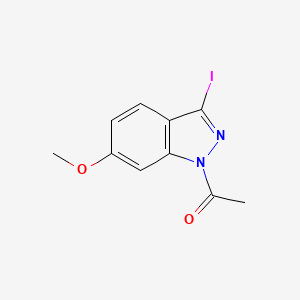

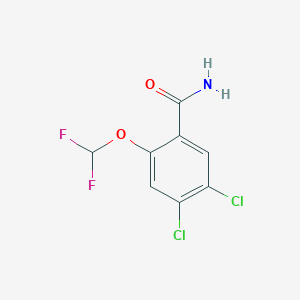

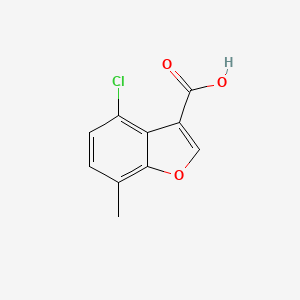

4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid

Übersicht

Beschreibung

“4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest for many researchers . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran compounds are a class of heterocyclic compounds . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions . For example, a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes can lead to the formation of the corresponding methyl benzo[b]furan-3-carboxylates .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. The compound’s specific structure could potentially be explored for its efficacy against these types of cancers .

Synthesis of Anticancer Compounds

The microwave-assisted synthesis (MWI) of benzofuran derivatives has been utilized to create compounds with potential anticancer activity against human ovarian cancer cell lines. The unique substituents on the benzofuran ring, such as the chloro and methyl groups in “4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid”, could influence the activity and specificity of these compounds .

Biological Matrix Analysis

Benzofuran derivatives have applications in the analysis of biological matrices. They can be used for derivatization in the detection of biogenic amines such as amino acids, peptides, and proteins in various tissues including human plasma and rat brain and stomach tissues. The specific compound could be investigated for its utility in this analytical context .

Reactivity and Biological Activity Studies

General studies into the synthesis, reactivity, and biological activity of benzofuran compounds can provide insights into their potential applications. These studies often explore how structural modifications affect biological activity, which could be relevant for “4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid” as well .

Cell Viability and Proliferation Assays

Benzofuran derivatives are tested for their effects on cell viability and proliferation rates. For example, hybrid derivatives have been assessed against human breast cancer (MCF-7) cells. The chloro and methyl substituents on “4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid” might offer unique interactions with cellular targets that could be explored in such assays .

Natural Product Synthesis

The synthesis of natural products containing benzofuran rings is an area of interest due to their biological potencies. “4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid” could serve as a precursor or intermediate in the total synthesis of complex natural products with medicinal properties .

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . These substances are potential natural drug lead compounds .

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they interact with a variety of targets .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (21062) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they likely induce a variety of molecular and cellular effects .

Action Environment

The compound’s storage temperature is listed as room temperature, suggesting that it is stable under normal environmental conditions .

Eigenschaften

IUPAC Name |

4-chloro-7-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-2-3-7(11)8-6(10(12)13)4-14-9(5)8/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCTZMSTACLHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.